4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
Overview
Description
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound with the CAS Number: 108574-98-7 . It has a molecular weight of 256.98 and its IUPAC name is 4-bromo-2,3,5,6-tetrafluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is 1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H . The SMILES representation is C(=O)c1c(c(c(c(c1F)F)Br)F)F .Physical And Chemical Properties Analysis
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a solid . It has a density of 1.9±0.1 g/cm^3, a boiling point of 220.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound has a molar refractivity of 40.7±0.3 cm^3, and its polar surface area is 17 Å^2 .Scientific Research Applications
Catalytic Synthesis and Material Science Applications
Recent advancements in catalytic synthesis have highlighted the importance of halogenated compounds, including 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, in constructing high-value chemical intermediates. For instance, studies on the facile synthesis of isoxazolone derivatives, which exhibit significant biological and medicinal properties, underscore the role of aromatic aldehydes as essential intermediates. The synthesis process leverages multi-component reactions involving aromatic aldehydes, showcasing the compound's utility in creating biologically active molecules and potential applications in material science for developing new pharmaceuticals and agrochemicals (Laroum et al., 2019).
Environmental Studies and Flame Retardants
In environmental research, the application of brominated compounds, including those structurally related to 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, has been extensively studied for their role as flame retardants. A critical review of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and their potential risks offers insight into the environmental fate and toxicity of these compounds. The review calls for further research on their occurrence, environmental behavior, and toxicological impacts, emphasizing the need for comprehensive monitoring and optimized analytical methods to include all NBFRs (Zuiderveen et al., 2020).
Organic Synthesis and Drug Development
The strategic importance of halogenated aromatic aldehydes in drug development is evident through their role as intermediates in synthesizing biologically active compounds. Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, reveals the significance of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde and its analogs in pharmaceutical synthesis. The development of efficient, cost-effective synthesis methods for such intermediates is crucial for advancing drug discovery and development processes (Qiu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been evaluated as substrates of hydroxynitrile lyases .
Mode of Action
It’s known that the compound can react with other reagents to form various derivatives .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
Its derivatives have potential applications in various fields, including pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. For instance, it is recommended to store the compound in an inert atmosphere at room temperature .
properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQIERQXAUMNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546335 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
CAS RN |
108574-98-7 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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